REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.[CH2:10]([SH:12])[CH3:11].C1(O)C=CC=CC=1>>[CH2:10]([S:12][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)[CH3:11]
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was first heated, in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
a moderate reflux
|
Type
|
CUSTOM
|
Details
|
temperature of about 130° C.
|
Type
|
TEMPERATURE
|
Details
|
After a reaction time of 18 hours at 85°-130° C., the mixture was cooled
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)SCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |